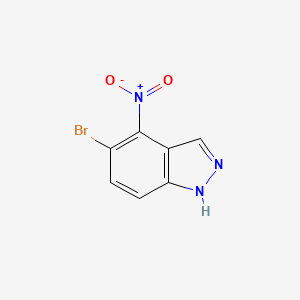

5-bromo-4-nitro-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNSUIGFOYOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-nitro-1H-indazole typically involves the bromination and nitration of indazole derivatives. One common method includes the following steps:

Bromination: Indazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

Nitration: The brominated indazole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Industrial Production Methods: Industrial production of 5-bromo-4-nitro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine and nitro groups in 5-bromo-4-nitro-1H-indazole can undergo various substitution reactions. For example, the bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (copper(I) iodide).

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, acetic acid).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products:

Substitution: Derivatives with different substituents replacing the bromine or nitro groups.

Reduction: 5-bromo-4-amino-1H-indazole.

Oxidation: Various oxidized forms of the nitro group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-nitro-1H-indazole serves as a pivotal intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions, leading to the development of potential therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of 5-bromo-4-nitro-1H-indazole exhibit anticancer properties. For instance, studies have shown that certain modifications of the indazole ring can enhance cytotoxicity against cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research findings suggest that 5-bromo-4-nitro-1H-indazole derivatives demonstrate significant antibacterial and antifungal effects, indicating its potential use in treating infectious diseases .

Organic Synthesis

5-Bromo-4-nitro-1H-indazole is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules through various reactions.

C-H Activation Reactions

Recent advancements in transition-metal-catalyzed C-H activation have highlighted the utility of 5-bromo-4-nitro-1H-indazole in synthesizing substituted indazoles. These reactions allow for the regioselective functionalization of the indazole ring, facilitating the creation of diverse chemical entities .

Suzuki-Miyaura Coupling

The compound can undergo palladium-catalyzed Suzuki-Miyaura coupling reactions, which enable the introduction of aryl groups at specific positions on the indazole ring. This method has been effectively employed to synthesize various arylated indazoles with promising biological activities .

Synthesis Techniques

The synthesis of 5-bromo-4-nitro-1H-indazole can be achieved through several methods, each with distinct advantages regarding yield and efficiency.

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Bromination of 4-Nitroindazole | Up to 95% | DMF as solvent, bromine at low temperatures |

| C-H Activation | Moderate to high | Transition metal catalysts |

| Suzuki-Miyaura Coupling | Moderate to good | Palladium catalysts with boronic acids |

Case Study 1: Anticancer Derivative Development

A study focused on modifying the 5-bromo-4-nitro-1H-indazole structure to enhance its anticancer properties demonstrated that specific substitutions at the nitrogen atom significantly increased cytotoxicity against breast cancer cells. The derivative exhibited an IC50 value lower than that of standard chemotherapeutics, suggesting a promising lead for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various derivatives of 5-bromo-4-nitro-1H-indazole and tested their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives showed potent antibacterial activity comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-bromo-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, nitroindazole derivatives are known to inhibit neuronal nitric oxide synthase, an enzyme involved in the production of nitric oxide, a signaling molecule in the nervous system . The bromine and nitro groups can influence the binding affinity and selectivity of the compound for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Core Heterocycle Variations

5-Bromo-1-ethyl-1H-indazole (C₉H₁₀BrN₂)

- Key Differences : Ethyl group at position 1 replaces the nitro group.

- Impact: The alkylation at N1 (indazole) enhances lipophilicity compared to the parent 1H-indazole.

- Synthesis : Prepared via alkylation of 5-bromo-1H-indazole with ethyl bromide using Cs₂CO₃, yielding 40% product .

- Spectroscopy : ¹H-NMR shows characteristic ethyl signals (δ 1.45 ppm, triplet; δ 4.35 ppm, quartet) .

5-Bromo-4-fluoro-1H-indazole (C₇H₄BrFN₂)

- Key Differences : Fluoro substituent at position 4 instead of nitro.

- Impact : Fluorine’s electronegativity is lower than nitro, resulting in weaker electron-withdrawing effects. This may improve metabolic stability compared to nitro-containing analogues .

2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (C₁₅H₁₁BrN₃O₃)

- Key Differences : Nitro at position 5 (vs. 4 in the target compound) with a brominated benzyl side chain.

- Impact : The ketone group at position 3 and benzyl substitution introduce steric bulk, reducing solubility. The nitro group at position 5 may alter π-stacking interactions in biological targets .

Heterocycle Core Modifications

5-Bromo-4-nitro-1H-imidazole (C₃H₂BrN₃O₂)

- Key Differences : Imidazole core (five-membered ring with two nitrogens) instead of indazole.

- The smaller size may enhance solubility but decrease binding affinity in macromolecular targets .

5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (C₁₆H₁₁BrIN₃)

- Key Differences : Indole core (benzene fused to pyrrole) with bromo at position 5 and an iodobenzyl-imidazole substituent.

- Impact : Indole’s electron-rich pyrrole ring facilitates electrophilic substitutions, contrasting with indazole’s pyrazole ring, which is less reactive. The iodine atom adds polarizability, influencing halogen bonding .

Electronic and Steric Effects of Substituents

Nitro vs. Fluoro at Position 4 :

- Nitro : Strong electron-withdrawing effect via resonance, deactivating the ring toward electrophilic attack. May participate in hydrogen bonding as a hydrogen-bond acceptor.

- Fluoro : Moderate electron-withdrawing effect via induction. Improves membrane permeability due to smaller size and higher lipophilicity .

- Bromo vs. Participates in halogen bonding. Methoxy: Electron-donating via resonance, activating the ring for electrophilic substitution. Enhances solubility through hydrogen bonding .

Biologische Aktivität

5-Bromo-4-nitro-1H-indazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

5-Bromo-4-nitro-1H-indazole is characterized by the presence of both bromine and nitro functional groups, which significantly influence its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 229.03 g/mol. The unique combination of these substituents allows for diverse modifications, making it a valuable compound in drug development.

The biological activity of 5-bromo-4-nitro-1H-indazole is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. One notable mechanism involves the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme critical for nitric oxide production in the nervous system. This inhibition can lead to various pharmacological effects, including neuroprotective properties.

Antimicrobial Activity

Research has indicated that 5-bromo-4-nitro-1H-indazole exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. The compound's derivatives were found to inhibit bacterial cell division by targeting filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division .

Table 1: Antibacterial Activity of 5-Bromo-4-Nitro-1H-Indazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12 | Staphylococcus aureus | 0.5 µg/mL |

| 18 | Streptococcus pyogenes | 0.25 µg/mL |

| 9 | Escherichia coli | 2 µg/mL |

Anticancer Potential

The anticancer activity of 5-bromo-4-nitro-1H-indazole has also been explored, with promising results. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have demonstrated potent activity against colon cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial effects of various indazole derivatives, compounds derived from 5-bromo-4-nitro-1H-indazole showed enhanced activity compared to traditional antibiotics like ciprofloxacin .

- Antitumor Activity : Another investigation focused on the synthesis of novel indazole derivatives based on the structure of 5-bromo-4-nitro-1H-indazole revealed that certain modifications led to significant inhibition of tumor growth in mouse models, particularly against colon cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-4-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and nitration of indazole precursors. Brominating agents like N-bromosuccinimide (NBS) and nitration under acidic conditions are commonly employed. Optimization includes controlling reaction temperature (e.g., 0–25°C) and solvent choice (e.g., DMF or THF) to minimize side reactions. Bases like sodium hydride or cesium carbonate are critical for deprotonation .

Q. What analytical techniques are essential for confirming the purity and structure of 5-bromo-4-nitro-1H-indazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are primary tools for structural confirmation. High-Performance Liquid Chromatography (HPLC) or High-Resolution Mass Spectrometry (HRMS) ensures purity (>97%). X-ray crystallography (via SHELXL) resolves ambiguities in stereochemistry .

Q. What are the typical applications of 5-bromo-4-nitro-1H-indazole in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in synthesizing anti-inflammatory and anticancer agents. Its nitro and bromo groups enable derivatization for structure-activity relationship (SAR) studies targeting kinase inhibition or apoptosis pathways .

Advanced Research Questions

Q. How does the position of nitro and bromo substituents on the indazole ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The para nitro group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks, while the bromo group at the 5-position introduces steric hindrance. Computational modeling (e.g., DFT) and kinetic studies can quantify electronic effects. For example, substituent positioning alters reaction pathways with formaldehyde, forming N-CH₂OH derivatives .

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of 5-bromo-4-nitro-1H-indazole?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare coupling constants and integration ratios for regioisomers.

- X-ray crystallography : Use SHELXL to refine crystal structures and confirm bond lengths/angles .

- MS/MS fragmentation : Identify diagnostic peaks for nitro-group retention or loss .

Q. When encountering low yields in the synthesis of 5-bromo-4-nitro-1H-indazole derivatives, what methodological approaches can address the issue?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based for cross-coupling).

- Byproduct Analysis : Use LC-MS to identify intermediates or degradation products.

- Computational Guidance : Apply density functional theory (DFT) to predict transition states and optimize pathways .

Q. How can researchers utilize SHELXL for refining the crystal structure of 5-bromo-4-nitro-1H-indazole derivatives?

- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Critical parameters include:

- Convergence criteria : Ensure R1 < 5% for high-resolution data.

- Twinned data handling : Use TWIN/BASF commands for non-merohedral twinning.

- Validation tools : Check CIF files with CheckCIF to flag geometry outliers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for 5-bromo-4-nitro-1H-indazole analogs across different assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.